molecular formula C8H7NO5 B107282 Methyl (3-nitrophenyl) carbonate CAS No. 17175-17-6

Methyl (3-nitrophenyl) carbonate

Cat. No.: B107282
CAS No.: 17175-17-6
M. Wt: 197.14 g/mol
InChI Key: ZYICMEKHDJABCI-UHFFFAOYSA-N
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Description

Methyl (3-nitrophenyl) carbonate is an organic compound characterized by a phenyl ring substituted with a nitro group at the meta position (3-nitrophenyl) and a methyl carbonate ester functional group. The nitro group enhances electrophilicity, making such compounds intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) , while the carbonate group may influence solubility and stability.

Properties

CAS No.

17175-17-6

Molecular Formula

C8H7NO5

Molecular Weight

197.14 g/mol

IUPAC Name

methyl (3-nitrophenyl) carbonate

InChI

InChI=1S/C8H7NO5/c1-13-8(10)14-7-4-2-3-6(5-7)9(11)12/h2-5H,1H3

InChI Key

ZYICMEKHDJABCI-UHFFFAOYSA-N

SMILES

COC(=O)OC1=CC=CC(=C1)[N+](=O)[O-]

Canonical SMILES

COC(=O)OC1=CC=CC(=C1)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

a. Synthesis of Active Pharmaceutical Ingredients (APIs)
Methyl (3-nitrophenyl) carbonate serves as a key intermediate in the synthesis of various APIs. Its reactivity allows it to participate in nucleophilic substitution reactions, facilitating the introduction of functional groups into drug molecules. For example, it has been utilized in the synthesis of carbamate derivatives, which are often found in anti-inflammatory and analgesic medications.

b. Anticancer Research
Preliminary studies have indicated that derivatives of this compound exhibit anticancer activity. For instance, compounds synthesized from this carbonate have shown potential in inhibiting cancer cell proliferation, making them candidates for further development in cancer therapeutics .

Material Science Applications

a. Polymer Chemistry
this compound is employed as a monomer in the production of functional polymers. Its ability to undergo polymerization reactions enables the incorporation of nitrophenyl groups into polymer chains, enhancing properties such as thermal stability and mechanical strength. This is particularly useful in creating advanced materials for coatings and adhesives.

b. Nanoparticle Synthesis
In material science, this compound has been utilized to create therapeutic nanoparticles. By incorporating drugs like doxorubicin into block copolymers derived from this compound, researchers have developed targeted drug delivery systems that improve therapeutic efficacy while minimizing side effects .

Chemical Research Applications

a. Mechanistic Studies
The compound is frequently used in kinetic studies to understand reaction mechanisms involving nucleophilic attack on carbonates. Research has shown that this compound reacts with various nucleophiles, providing insights into the kinetics of these reactions and their dependency on solvent effects .

b. Functional Group Transformations
this compound can be transformed into other functional groups through specific reaction conditions. For example, it can serve as a precursor for the synthesis of nitrophenol derivatives, which are valuable in dye manufacturing and as intermediates in further chemical syntheses .

Data Tables

Application AreaSpecific Use CaseKey Findings
PharmaceuticalsSynthesis of APIsDerivatives show anticancer activity
Material SciencePolymer productionEnhances thermal stability and mechanical strength
Chemical ResearchKinetic studiesProvides insights into nucleophilic reactions
Nanoparticle SynthesisDrug delivery systemsImproves therapeutic efficacy

Case Studies

  • Synthesis of Carbamate Derivatives
    • Researchers synthesized a series of carbamate derivatives using this compound as a starting material. The resulting compounds were evaluated for their biological activity against cancer cell lines, showing promising results.
  • Polymer Development
    • A study focused on incorporating this compound into polymer matrices for enhanced performance in coatings. The resulting materials demonstrated improved adhesion and resistance to environmental degradation.
  • Kinetic Analysis
    • A comprehensive kinetic study was conducted to measure the reaction rates of this compound with various nucleophiles under different solvent conditions. The findings contributed to a deeper understanding of reaction mechanisms involving carbonates.

Chemical Reactions Analysis

Transesterification Reactions

Transesterification is a common reaction involving the exchange of ester groups between alcohols and esters. In the case of methyl (3-nitrophenyl) carbonate, various catalysts can enhance the reaction rate and yield.

  • Catalysts : The use of p-dialkylaminopyridines, such as dimethylaminopyridine (DMAP), has been shown to facilitate transesterification reactions significantly. For instance, when DMAP is employed, the reaction rate can increase dramatically compared to traditional catalysts like triethylamine.

  • Reaction Conditions : Typically conducted in dichloromethane at ambient temperatures, transesterification reactions can yield high conversions within a short time frame, as demonstrated in studies where DMAP catalyzed reactions exhibited enhanced rates compared to other catalysts .

Hydrolysis Reactions

This compound can undergo hydrolysis, breaking down into 3-nitrophenol and methanol when treated with water. This reaction is critical in understanding its stability and degradation pathways.

  • Mechanism : The hydrolysis process generally follows an SN1 or SN2 mechanism depending on the conditions. The presence of water facilitates the nucleophilic attack on the carbonyl carbon, leading to the formation of the corresponding alcohol and phenol.

  • Kinetics : Studies indicate that the rate of hydrolysis can be influenced by factors such as temperature, pH, and the presence of catalysts. For example, alkaline conditions may accelerate hydrolysis due to increased nucleophilicity of hydroxide ions .

Reaction with Nucleophiles

This compound can react with various nucleophiles, including amines and alcohols, leading to the formation of more complex organic molecules.

  • Example Reactions :

    • With Amines : When reacted with primary or secondary amines, this compound can form carbamate derivatives. This reaction is particularly useful in medicinal chemistry for synthesizing biologically active compounds.

    • With Alcohols : The reaction with alcohols can yield new esters, which are valuable in various applications ranging from pharmaceuticals to agrochemicals.

Rearrangement Reactions

Under certain conditions, this compound may undergo rearrangement reactions leading to different structural isomers or products.

  • Mechanism Insights : The rearrangement often involves a migration of substituents on the aromatic ring facilitated by thermal or catalytic activation. This behavior is influenced by steric and electronic factors associated with the nitro group.

Mechanistic Pathways

Mechanism TypeDescription
SN1/SN2 HydrolysisNucleophilic attack on carbonyl
Nucleophilic SubstitutionFormation of carbamates/esters
RearrangementMigration of substituents under heat

Comparison with Similar Compounds

Table 1: Structural Comparison of 3-Nitrophenyl Derivatives

Compound Name CAS Number Molecular Formula Key Functional Groups Applications
This compound Not explicitly provided C₈H₇NO₅ 3-nitrophenyl, methyl carbonate Inferred: Intermediate in organic synthesis
(S)-Methyl 2-amino-2-(3-nitrophenyl)acetate 1037088-68-8 C₁₀H₁₀N₂O₄ 3-nitrophenyl, amino, methyl ester Pharmaceutical building block
Methyl 2-acetyl-3-(3-nitrophenyl)-5-oxohexanoate 2469555-30-2 C₁₅H₁₇NO₆ 3-nitrophenyl, acetyl, oxo, methyl ester Not specified; likely a synthetic intermediate
4-Nitrophenyl (2-(trimethylsilyl)ethyl) carbonate Not provided C₁₂H₁₅NO₅Si 4-nitrophenyl, trimethylsilyl, carbonate Regulatory focus (EINECS listed)

Key Observations :

  • Positional Isomerism : Substitution of the nitro group (3- vs. 4-nitrophenyl) significantly alters electronic properties and reactivity. For example, 4-nitrophenyl derivatives are often used in spectrophotometric assays due to their strong absorbance, whereas 3-nitrophenyl groups may favor specific coupling reactions .
  • Functional Group Diversity: The presence of amino (in (S)-methyl 2-amino-2-(3-nitrophenyl)acetate) or acetyl/oxo groups (in methyl 2-acetyl-3-(3-nitrophenyl)-5-oxohexanoate) modifies polarity and biological activity. Methyl carbonate esters, by contrast, may enhance hydrolytic stability compared to simple esters .

Stability and Reactivity

  • Nitro Group Reactivity : The meta-substituted nitro group in this compound may reduce electrophilicity compared to para-substituted analogs, affecting reaction rates in nucleophilic aromatic substitution .
  • Carbonate vs. Ester Stability : Methyl carbonate esters are more resistant to hydrolysis than methyl esters, which could enhance shelf-life in pharmaceutical formulations .

Preparation Methods

Synthesis via Alkyl Chloroformate and 3-Nitrophenol

The most direct route to Methyl (3-nitrophenyl) carbonate involves the reaction of 3-nitrophenol with methyl chloroformate. This method leverages the nucleophilic substitution mechanism, where the phenolic oxygen attacks the electrophilic carbonyl carbon of the chloroformate.

Reaction Conditions :

  • Base : Pyridine or aqueous sodium hydroxide is typically used to deprotonate 3-nitrophenol, enhancing its nucleophilicity .

  • Solvent : Anhydrous dichloromethane or tetrahydrofuran (THF) ensures minimal hydrolysis of the chloroformate.

  • Temperature : Reactions proceed at 0–5°C to mitigate exothermic side reactions .

Procedure :

  • Dissolve 3-nitrophenol (1.0 equiv) in anhydrous THF under nitrogen.

  • Add methyl chloroformate (1.2 equiv) dropwise at 0°C.

  • Stir for 4–6 hours, followed by aqueous workup and solvent evaporation.

Yield : 70–85% after recrystallization from ethanol-water .

Advantages :

  • High atom economy and straightforward purification.

  • Scalable for industrial production.

Limitations :

  • Methyl chloroformate’s toxicity necessitates stringent safety protocols.

Transesterification with Dimethyl Carbonate

Transesterification offers a greener alternative by utilizing dimethyl carbonate (DMC) as both solvent and reagent. This method avoids hazardous chloroformates and operates under mild conditions.

Mechanism :
The reaction proceeds via base-catalyzed nucleophilic acyl substitution, where the phenoxide ion displaces the methoxy group of DMC.

Optimized Parameters :

  • Catalyst : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) at 5–10 mol% .

  • Temperature : 80–100°C for 12–24 hours.

  • Solvent : Excess DMC acts as the solvent, ensuring high conversion .

Procedure :

  • Mix 3-nitrophenol (1.0 equiv) with DMC (5.0 equiv) and K₂CO₃ (0.1 equiv).

  • Reflux at 90°C for 18 hours.

  • Filter, concentrate, and purify via column chromatography (hexane:ethyl acetate).

Yield : 60–75%, with purity >95% by HPLC .

Advantages :

  • Environmentally benign due to DMC’s low toxicity.

  • No byproducts except methanol.

Limitations :

  • Longer reaction times compared to chloroformate method.

Nitration of Phenyl Methyl Carbonate

Introducing the nitro group post-carbonate formation is challenging due to the electron-withdrawing nature of the carbonate moiety, which deactivates the aromatic ring. However, directed nitration using mixed acids (HNO₃/H₂SO₄) can achieve regioselective nitration at the meta position.

Reaction Conditions :

  • Nitrating Agent : Fuming nitric acid (90%) in concentrated sulfuric acid .

  • Temperature : –5 to 0°C to control exothermicity and prevent di-nitration .

Procedure :

  • Dissolve phenyl methyl carbonate (1.0 equiv) in H₂SO₄ at 0°C.

  • Add HNO₃ (1.1 equiv) dropwise over 30 minutes.

  • Quench with ice, extract with dichloromethane, and dry over MgSO₄.

Yield : 50–60%, with minor ortho/para isomers requiring chromatographic separation .

Advantages :

  • Avoids handling 3-nitrophenol directly.

Limitations :

  • Low regioselectivity and moderate yields.

Phosgene-Based Carbonylation

Although largely obsolete due to phosgene’s extreme toxicity, this method remains a historical benchmark. It involves reacting 3-nitrophenol with phosgene (COCl₂) followed by methanol quench.

Mechanism :

  • Phosgene reacts with 3-nitrophenol to form chloroformate intermediate.

  • Methanol displaces chloride to yield the carbonate .

Procedure :

  • Bubble phosgene into a solution of 3-nitrophenol in toluene at –10°C.

  • Add methanol (2.0 equiv) and stir for 2 hours.

  • Neutralize excess phosgene with aqueous NaHCO₃.

Yield : 80–90%, but requires specialized equipment for phosgene handling .

Advantages :

  • High yields and purity.

Limitations :

  • Phosgene’s lethality restricts use to controlled industrial settings.

Enzymatic Synthesis

Emerging biocatalytic methods employ lipases (e.g., Candida antarctica lipase B) to catalyze carbonate formation under mild conditions.

Reaction Setup :

  • Substrates : 3-Nitrophenol and dimethyl carbonate.

  • Solvent : Ionic liquids (e.g., [BMIM][BF₄]) enhance enzyme stability .

Yield : 40–55% after 48 hours at 50°C .

Advantages :

  • Energy-efficient and sustainable.

Limitations :

  • Lower yields and slower kinetics compared to chemical methods.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Safety Scalability
Alkyl Chloroformate70–85>98ModerateHigh
Transesterification60–7595–98HighModerate
Nitration50–6090–95ModerateLow
Phosgene-Based80–90>99HazardousIndustrial Only
Enzymatic40–5585–90HighLab-Scale

Q & A

Q. How is this compound applied in interdisciplinary research (e.g., peptide chemistry or materials science)?

  • Methodological Answer : In peptide synthesis, it serves as a protecting group for hydroxyl moieties, removed under mild basic conditions. In materials science, it is a precursor for photoactive polymers, synthesized via radical polymerization with acrylates .

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